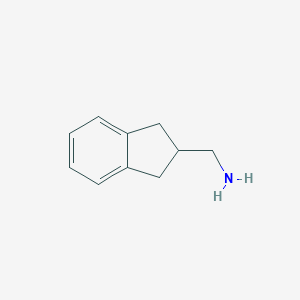

(2,3-Dihydro-1H-indén-2-yl)méthanamine

Vue d'ensemble

Description

2,3-Dihydro-1H-inden-2-ylmethanamine is an organic compound that belongs to the class of amines It is characterized by a fused bicyclic structure consisting of a benzene ring and a cyclopentane ring, with an amine group attached to the methylene bridge

Applications De Recherche Scientifique

2,3-Dihydro-1H-inden-2-ylmethanamine has a wide range of applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-2-yl)methanamine. One common method involves the reduction of 2,3-dihydro-1H-inden-2-one using sodium borohydride (NaBH4) followed by reductive amination with formaldehyde and ammonium chloride . Another method includes the catalytic hydrogenation of 2,3-dihydro-1H-inden-2-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) .

Industrial Production Methods

For industrial production, an improved process involves the reaction of 2,3-dihydro-1H-inden-2-one with hydroxylamine to form the corresponding oxime, followed by reduction with aluminum-nickel alloy in aqueous alkali . This method is advantageous due to its simplicity, low cost, and high efficiency, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-1H-inden-2-ylmethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding imine or nitrile derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Imine and nitrile derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated and acylated amine derivatives.

Mécanisme D'action

The mechanism of action of (2,3-Dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release and signaling pathways, leading to various pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1H-inden-1-one: A structurally similar compound with a ketone group instead of an amine group.

2,3-Dihydro-1H-inden-2-one: Another related compound with a carbonyl group at the same position.

Indan-1-amine: A simpler analog with a single benzene ring fused to a cyclopentane ring and an amine group.

Uniqueness

2,3-Dihydro-1H-inden-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a selective serotonin receptor agonist sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .

Propriétés

IUPAC Name |

2,3-dihydro-1H-inden-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWVOJUAZGKGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)